molecular formula C9H14ClN3OS B2878374 2-[[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl](ethyl)amino]-1-ethanol CAS No. 860650-71-1

2-[[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl](ethyl)amino]-1-ethanol

Cat. No.: B2878374
CAS No.: 860650-71-1
M. Wt: 247.74
InChI Key: GJDIIHYQCOKNHP-UHFFFAOYSA-N
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Description

2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol is a pyrimidine derivative characterized by a chloro group at position 6, a methylsulfanyl group at position 2, and an ethylamino-ethanol substituent at position 4 of the pyrimidine ring. Its molecular formula is C₉H₁₄ClN₃OS, with a molecular weight of 247.75 g/mol (CAS: 860650-71-1) . The compound’s structure combines a heterocyclic core with sulfur- and nitrogen-containing functional groups, which are common in bioactive molecules.

Properties

IUPAC Name

2-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-ethylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3OS/c1-3-13(4-5-14)8-6-7(10)11-9(12-8)15-2/h6,14H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDIIHYQCOKNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC(=NC(=N1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol typically involves a series of multi-step reactions. A common approach begins with the chlorination of 2-(methylsulfanyl)pyrimidine, followed by an ethylation reaction to introduce the ethylamino group. The final step involves the addition of ethanol to complete the synthesis. These reactions usually require precise control of temperature, solvents, and catalysts to ensure optimal yields and purity.

Industrial Production Methods: Industrial production of this compound would necessitate scalable and cost-effective methods. Large-scale reactors equipped with efficient mixing and heating systems are essential for maintaining consistent reaction conditions. Continuous monitoring and quality control measures ensure that the product meets industry standards.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 6 of the pyrimidine ring is a reactive site for nucleophilic substitution.

Key Reactions:

  • Amination : Reaction with amines (e.g., ethylamine) under alkaline conditions forms substituted amino derivatives .

  • Hydrolysis : Alkaline hydrolysis (e.g., NaOH in methanol) converts the chloro group to a hydroxyl group, as demonstrated in analogous pyrimidine systems .

Example Conditions:

ReactantConditionsProductYieldSource
EthylamineK₂CO₃, DMF, 80°C, 12hEthylamino-pyrimidine derivative~85%
NaOH (5N)Methanol, 0–25°C, 6hHydroxy-pyrimidine derivative90–95%

Oxidation of the Methylsulfanyl Group

The methylsulfanyl (-SMe) group at position 2 can undergo oxidation to sulfoxide or sulfone derivatives.

Key Reactions:

  • Sulfoxide Formation : Treatment with H₂O₂ or mCPBA in dichloromethane .

  • Sulfone Formation : Stronger oxidants like KMnO₄ or Oxone® under acidic conditions .

Example Conditions:

Oxidizing AgentConditionsProductYieldSource
H₂O₂ (30%)CH₂Cl₂, 0°C, 2hSulfoxide derivative70–75%
KMnO₄AcOH/H₂O, 50°C, 4hSulfone derivative65%

Reactions Involving the Ethylamino Group

The ethylamino (-NEt) group participates in alkylation or acylation reactions.

Key Reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in the presence of DMAP to form amides .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions .

Example Conditions:

ReagentConditionsProductYieldSource
Acetyl chlorideDMAP, CH₂Cl₂, reflux, 20hAcetylated ethylamino derivative80%
Methyl iodideNaH, THF, 0°C–RT, 6hN-Methyl derivative75%

Transformations of the Ethanol Moiety

The terminal hydroxyl group enables esterification or oxidation reactions.

Key Reactions:

  • Esterification : Reaction with acetyl chloride or anhydrides in pyridine .

  • Oxidation : Conversion to a carboxylic acid using KMnO₄ or CrO₃ .

Example Conditions:

ReagentConditionsProductYieldSource
Acetic anhydridePyridine, RT, 4hAcetyl ester derivative90%
KMnO₄H₂SO₄, 60°C, 3hCarboxylic acid derivative85%

Spectral Characterization

Key spectral data for intermediates (from analogous compounds):

  • ¹H NMR (DMSO-d₆, 300 MHz): Peaks at δ 12.36 (s, NH), 8.06 (s, ArH), 6.94 (s, ArH), 2.59 (s, CH₃) .

  • Mass Spectrometry : Molecular ion peak at m/z 271.1 ([M+H]⁺) for hydroxyl derivatives .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for designing novel compounds with desirable properties.

Biology: The compound's structural versatility allows for modifications that can enhance its interaction with biological targets. Researchers have explored its potential as a scaffold for developing inhibitors of enzymes involved in various diseases.

Medicine: In medicine, derivatives of this compound have shown promise in preclinical studies for their potential therapeutic effects. Their ability to modulate specific molecular pathways makes them candidates for drug development.

Industry: Industrially, the compound finds applications in the production of specialty chemicals and advanced materials. Its unique properties enable its use in formulations that require specific reactivity profiles.

Mechanism of Action

The mechanism by which 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol exerts its effects depends on its molecular targets and pathways involved. Typically, it interacts with enzymes or receptors, modulating their activity. For example, it may inhibit a key enzyme by binding to its active site, thereby preventing substrate processing. Alternatively, it could interact with a receptor to trigger or block a signaling cascade, leading to downstream effects.

Comparison with Similar Compounds

Table 1: Key Properties of 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source (Evidence ID)
2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol C₉H₁₄ClN₃OS 247.75 Chloro, methylsulfanyl, ethylamino-ethanol 860650-71-1
4-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]amino]phenol C₁₁H₁₀ClN₃OS 267.73 Chloro, methylsulfanyl, aminophenol 478258-36-5
6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-sulfanyl-4-pyrimidinol C₁₁H₉ClN₂OS₂ 284.78 Chlorophenyl, sulfanylmethyl, sulfanyl N/A
Ethyl 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate C₁₂H₁₅ClN₃O₂S 316.81 Chloro, methylsulfanyl, ethyl ester, piperazine 339017-81-1
2-[[6-Amino-2-[(4-chlorophenyl)amino]-5-nitro-4-pyrimidinyl]amino]ethanol C₁₂H₁₃ClN₆O₃ 324.72 Chlorophenyl, nitro, amino-ethanol 714946-54-0

Key Observations:

Core Pyrimidine Structure: All compounds share a pyrimidine backbone but differ in substituent patterns.

Functional Groups: Ethanol vs. Phenol: The target compound’s ethylamino-ethanol group (polar, hydrophilic) contrasts with the phenolic -OH in 4-[[6-Chloro-2-(methylthio)-4-pyrimidinyl]amino]phenol (acidic, higher solubility in basic media) . Nitro and Piperazine Groups: 2-[[6-Amino-2-[(4-chlorophenyl)amino]-5-nitro-4-pyrimidinyl]amino]ethanol and the piperazine-containing ester in Ethyl 4-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate introduce steric bulk and lipophilicity, affecting bioavailability .

Biological Activity

The compound 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.

  • Molecular Formula : C₇H₁₀ClN₃O
  • Molecular Weight : 203.6924 g/mol
  • CAS Number : 22177-97-5
  • Melting Point : 93–95 °C

Biological Activity Overview

The biological activity of this compound has been evaluated primarily through its effects on various enzymatic pathways and cellular processes. Notably, it has shown promise in the following areas:

1. Anti-inflammatory Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant anti-inflammatory properties. A study reported that compounds similar to 2-[6-Chloro-2-(methylsulfanyl)-4-pyrimidinylamino]-1-ethanol demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in inflammatory processes.

  • In vitro Studies : Compounds with structural similarities showed IC50 values against COX-2 comparable to celecoxib, a standard anti-inflammatory drug. For instance, derivatives exhibited IC50 values around 0.04μmol0.04\,\mu \text{mol} .
CompoundIC50 (μmol)Comparison
Celecoxib0.04 ± 0.01Standard
Compound A0.04 ± 0.09Similar
Compound B0.04 ± 0.02Similar

2. Anticancer Activity

The compound's potential as an anticancer agent has also been explored. It has been linked to the inhibition of murine double minute 2 (MDM2), a protein that negatively regulates the tumor suppressor p53.

  • Case Studies : In vivo studies demonstrated that similar compounds were able to significantly inhibit tumor growth in xenograft models. For example, a related compound was shown to achieve up to 87% tumor regression at dosages of 100mg kg100\,\text{mg kg} .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features that enhance its biological activity:

  • Chlorine Substitution : The presence of chlorine at the 6-position on the pyrimidine ring increases lipophilicity and potentially enhances binding affinity to target proteins.
  • Methylthio Group : The methylsulfanyl group at position 2 may contribute to increased potency by stabilizing the molecular structure and improving solubility.

Synthesis Methods

Synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine precursors. The general synthetic route includes:

  • Formation of the Pyrimidine Core : Utilizing chlorinated pyrimidines as starting materials.
  • Substitution Reactions : Introducing the methylthio and ethylamino groups through nucleophilic substitutions.
  • Final Modification : Converting intermediates into the target ethanol derivative through reductive amination or similar methods.

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